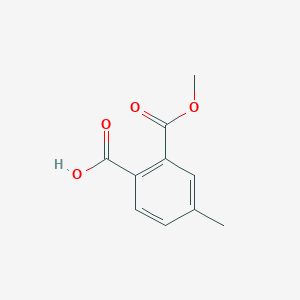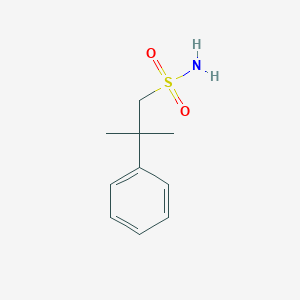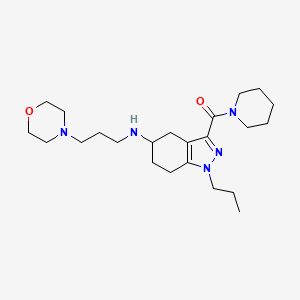
(5-((3-Morpholinopropyl)amino)-1-propyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)(piperidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “(5-((3-Morpholinopropyl)amino)-1-propyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)(piperidin-1-yl)methanone” is a complex organic molecule that features a combination of indazole, morpholine, and piperidine moieties. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the indazole core, the attachment of the morpholinopropyl and propyl groups, and the final coupling with piperidin-1-ylmethanone. Typical reaction conditions might include:
Formation of Indazole Core: This could involve cyclization reactions starting from hydrazine derivatives and ketones.
Attachment of Morpholinopropyl Group: This might be achieved through nucleophilic substitution reactions.
Coupling with Piperidin-1-ylmethanone: This step could involve amide bond formation using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production would scale up these reactions, optimizing for yield and purity. This might involve continuous flow chemistry techniques and the use of automated reactors.
化学反応の分析
Types of Reactions
Oxidation: The compound might undergo oxidation reactions at the indazole core or the morpholine ring.
Reduction: Reduction reactions could target the carbonyl group in the piperidin-1-ylmethanone moiety.
Substitution: Nucleophilic or electrophilic substitution reactions could modify the morpholinopropyl or propyl groups.
Common Reagents and Conditions
Oxidation: Reagents like PCC or KMnO₄.
Reduction: Reagents like LiAlH₄ or NaBH₄.
Substitution: Conditions might include the use of bases like NaH or acids like HCl.
Major Products
The major products would depend on the specific reactions but could include oxidized or reduced forms of the original compound, or derivatives with substituted groups.
科学的研究の応用
Chemistry
The compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it might be investigated for its potential as a drug candidate, particularly if it shows activity against specific biological targets.
Medicine
If the compound exhibits pharmacological activity, it could be developed into a therapeutic agent for diseases such as cancer, infections, or neurological disorders.
Industry
In industry, the compound might be used in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking its activity. Molecular targets could include proteins, nucleic acids, or cell membranes.
類似化合物との比較
Similar Compounds
(5-((3-Morpholinopropyl)amino)-1-propyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)(piperidin-1-yl)methanone: Similar compounds might include other indazole derivatives with different substituents.
Morpholine Derivatives: Compounds with the morpholine ring but different side chains.
Piperidine Derivatives: Compounds with the piperidine ring but different functional groups.
Uniqueness
The uniqueness of the compound would lie in its specific combination of functional groups and the resulting biological activity. This could make it a valuable lead compound in drug discovery or a useful reagent in chemical synthesis.
特性
分子式 |
C23H39N5O2 |
|---|---|
分子量 |
417.6 g/mol |
IUPAC名 |
[5-(3-morpholin-4-ylpropylamino)-1-propyl-4,5,6,7-tetrahydroindazol-3-yl]-piperidin-1-ylmethanone |
InChI |
InChI=1S/C23H39N5O2/c1-2-10-28-21-8-7-19(24-9-6-11-26-14-16-30-17-15-26)18-20(21)22(25-28)23(29)27-12-4-3-5-13-27/h19,24H,2-18H2,1H3 |
InChIキー |
RIDPANHOABFDCW-UHFFFAOYSA-N |
正規SMILES |
CCCN1C2=C(CC(CC2)NCCCN3CCOCC3)C(=N1)C(=O)N4CCCCC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


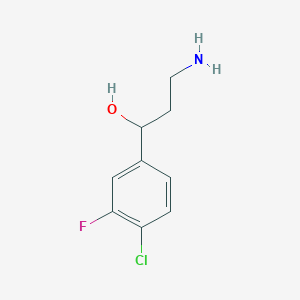
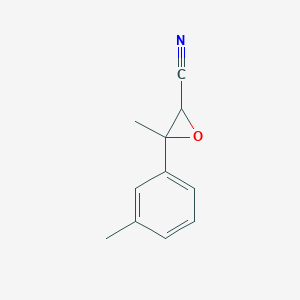
![1-{2,6-Diazaspiro[3.4]octan-2-yl}-2-methylpropan-1-one](/img/structure/B13199397.png)
![2-[(3,5-Dichlorophenyl)sulfanyl]acetaldehyde](/img/structure/B13199398.png)

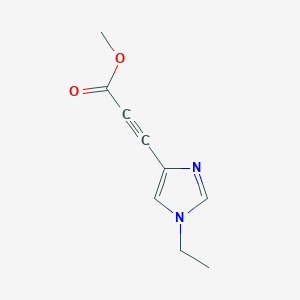
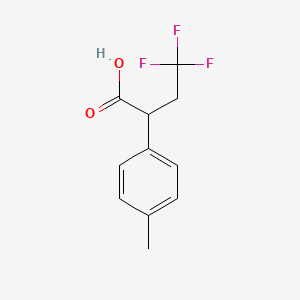
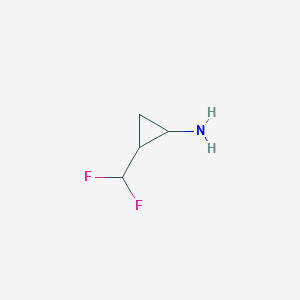
![Spiro[4.5]decane-6-sulfonamide](/img/structure/B13199430.png)
![{6,6-Dimethyl-1,7-dioxaspiro[4.4]nonan-2-yl}methanol](/img/structure/B13199432.png)

